molecular formula C16H17NO4 B1228910 1H-Pyrrole-1-acetic acid, 3-(ethoxycarbonyl)-2-methyl-5-phenyl- CAS No. 679797-47-8

1H-Pyrrole-1-acetic acid, 3-(ethoxycarbonyl)-2-methyl-5-phenyl-

Cat. No. B1228910
M. Wt: 287.31 g/mol
InChI Key: BNYIGLLVRXMHSH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-Pyrrole-1-acetic acid derivatives, including 3-(ethoxycarbonyl)-2-methyl-5-phenyl-, involves acyl chlorides as N-acylating agents. This process has produced compounds of pharmacological interest through reactions with various amines. Such methods have been detailed in the synthesis of new 1H-1-pyrrolylcarboxamides with potential pharmacological activity, demonstrating the chemical's versatility and utility in creating biologically active molecules (Bijev, Prodanova, & Nankov, 2003).

Molecular Structure Analysis

The molecular structure of related pyrrole compounds has been elucidated through various spectroscopic methods, including TLC, NMR, and IR spectroscopy, providing insights into the chemical's configuration and its potential interactions at the molecular level. This information is crucial for understanding the compound's chemical behavior and its interactions with biological systems.

Chemical Reactions and Properties

Pyrrole derivatives, including the subject of this analysis, participate in a variety of chemical reactions, leading to the synthesis of complex molecules with significant biological activity. For instance, reactions with acetonitriles and dimedone have led to the formation of substituted spiro[chromene-4,3′-pyrrole] derivatives, showcasing the reactivity and utility of the pyrrole core in synthesizing novel compounds with potential pharmacological applications (Dmitriev, Silaichev, Aliev, & Maslivets, 2011).

Physical Properties Analysis

The physical properties of 1H-Pyrrole-1-acetic acid derivatives contribute to their chemical stability and solubility, which are essential factors in their potential pharmacological use. Such properties are often determined through experimental studies involving crystallography and spectroscopic analyses, providing a foundation for understanding the compound's behavior in various environments.

Chemical Properties Analysis

The chemical properties of 1H-Pyrrole-1-acetic acid derivatives, including reactivity, stability, and interactions with other molecules, play a crucial role in their potential as pharmacological agents. These properties are explored through various chemical reactions and synthesis processes, offering insights into the compound's versatility and potential applications in drug development and other fields.

Scientific Research Applications

Synthesis and Pharmacological Potential

1H-Pyrrole-1-acetic acid, 3-(ethoxycarbonyl)-2-methyl-5-phenyl- and its derivatives have been synthesized for potential pharmacological applications. Studies like Bijev et al. (2003) have focused on the synthesis of new 1H-1-pyrrolylcarboxamides, showcasing the versatility of pyrrole compounds in creating pharmacologically interesting substances (Bijev, Prodanova, & Nankov, 2003).

Analgesic Activity

Research has also explored the analgesic potential of pyrrole derivatives. For instance, Danchev et al. (2006) synthesized ten pyrrole derivatives, including ones closely related to 1H-Pyrrole-1-acetic acid, to evaluate them as potential analgesic agents (Danchev, Bijev, Yaneva, Vladimirova, & Nikolova, 2006).

Crystal and Molecular Structure Studies

The compound's potential in the formation of complex molecular structures has been studied, as seen in research by Dmitriev et al. (2011), who investigated the condensation reactions involving 5-Phenyl-4-ethoxycarbonyl-1H-pyrrole-2,3-diones (Dmitriev, Silaichev, Aliev, & Maslivets, 2011).

Interaction with Metal Ions

Studies like Dendrinou-Samara et al. (1998) have shown interactions between pyrrole compounds and metal ions, which could lead to further applications in the field of inorganic chemistry and biochemistry (Dendrinou-Samara, Tsotsou, Ekateriniadou, Kortsaris, Raptopoulou, Terzis, Kyriakidis, & Kessissoglou, 1998).

properties

IUPAC Name

2-(3-ethoxycarbonyl-2-methyl-5-phenylpyrrol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-3-21-16(20)13-9-14(12-7-5-4-6-8-12)17(11(13)2)10-15(18)19/h4-9H,3,10H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYIGLLVRXMHSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1)C2=CC=CC=C2)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390509
Record name 1H-Pyrrole-1-acetic acid, 3-(ethoxycarbonyl)-2-methyl-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrole-1-acetic acid, 3-(ethoxycarbonyl)-2-methyl-5-phenyl-

CAS RN

679797-47-8
Record name 3-(Ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=679797-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-1-acetic acid, 3-(ethoxycarbonyl)-2-methyl-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Pyrrole-1-acetic acid, 3-(ethoxycarbonyl)-2-methyl-5-phenyl-
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